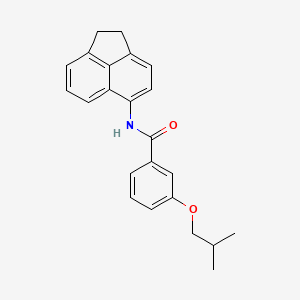
N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide, also known as DIBO, is a chemical compound that has been studied extensively for its potential applications in scientific research. DIBO is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which plays a crucial role in the post-translational modification of proteins.
Wissenschaftliche Forschungsanwendungen
N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide has been studied extensively for its potential applications in scientific research, particularly in the fields of cancer and infectious diseases. NMT is overexpressed in many types of cancer, and its inhibition by N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide has been shown to reduce the growth and proliferation of cancer cells. N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide has also been shown to have antiviral activity against several viruses, including HIV and hepatitis C virus.
Wirkmechanismus
N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide inhibits NMT by binding to its active site and preventing the transfer of myristic acid to target proteins. This post-translational modification is essential for the proper localization and function of many proteins, including those involved in cancer and viral infections. By inhibiting NMT, N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide disrupts this process and leads to the degradation of these proteins.
Biochemical and Physiological Effects:
N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of viral replication, and the modulation of immune responses. N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide has also been shown to have anti-inflammatory properties and to reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide as a research tool is its specificity for NMT, which allows for the selective inhibition of this enzyme without affecting other cellular processes. However, N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. In addition, N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide is a potent inhibitor of NMT, and its use may lead to off-target effects and unintended consequences.
Zukünftige Richtungen
There are several future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide, including the development of more potent and selective inhibitors of NMT, the investigation of the long-term effects of N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide on cells and organisms, and the exploration of its potential applications in other areas of research, such as neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the antiviral and anti-inflammatory effects of N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide.
Synthesemethoden
The synthesis of N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide involves several steps, including the preparation of the starting materials and the coupling reaction between them. The starting materials for N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide synthesis are 1,2-dihydroacenaphthylene and 3-isobutoxybenzoyl chloride, which are reacted in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-3-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-15(2)14-26-19-7-3-6-18(13-19)23(25)24-21-12-11-17-10-9-16-5-4-8-20(21)22(16)17/h3-8,11-13,15H,9-10,14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBVJSSUIBKCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


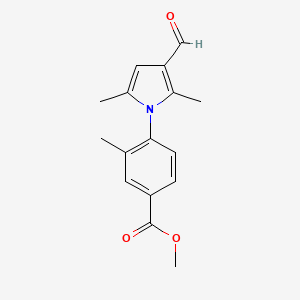
![N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5815649.png)
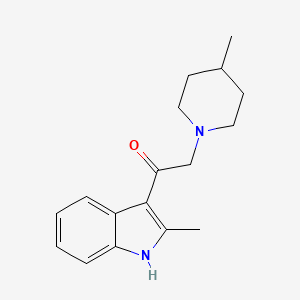
![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)

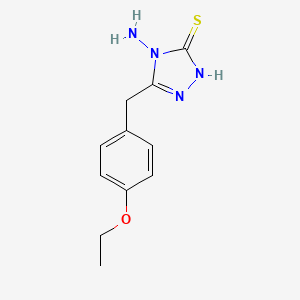
![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)

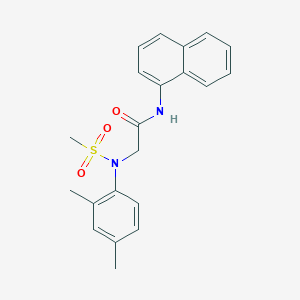

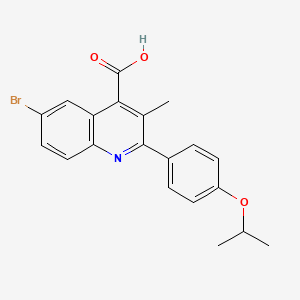
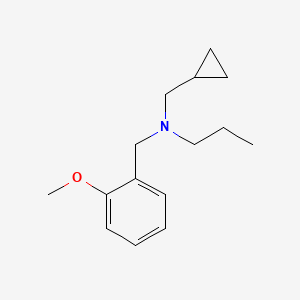
![2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5815729.png)